molecular formula C12H22N2O2 B1530061 exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine CAS No. 1408074-65-6

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

Cat. No. B1530061
CAS RN: 1408074-65-6
M. Wt: 226.32 g/mol
InChI Key: LJSMXQVRQBFKNF-KXUCPTDWSA-N
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Description

“exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine” is a chemical compound with the CAS Number: 1408074-65-6 . Its IUPAC name is tert-butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate . The physical form of this compound is oil .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular weight of “exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine” is 226.32 . The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1 .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Physical And Chemical Properties Analysis

The physical form of “exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine” is oil . It has a molecular weight of 226.32 . The predicted density of this compound is 1.084±0.06 g/cm3 .

Scientific Research Applications

Safety and Hazards

The safety information for “exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine” includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

tert-butyl (1R,2S,5R)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-4-6-9(13)10(14)7-5-8/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSMXQVRQBFKNF-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]([C@H]1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701117209
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester, (1R,2S,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine

CAS RN

1408074-65-6
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester, (1R,2S,5R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408074-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-amino-, 1,1-dimethylethyl ester, (1R,2S,5R)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701117209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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